

# (+)-Stiripentol mechanism of action in Dravet syndrome

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (+)-Stiripentol

Cat. No.: B592742

[Get Quote](#)

An In-Depth Technical Guide to the Mechanism of Action of **(+)-Stiripentol** in Dravet Syndrome

## Executive Summary

**(+)-Stiripentol** (STP) is an antiseizure medication (ASM) approved as an adjunctive therapy for seizures associated with Dravet syndrome (DS).<sup>[1][2]</sup> Its efficacy is not attributed to a single mode of action but rather a synergistic combination of direct neurochemical effects and indirect pharmacokinetic interactions. The primary mechanism involves the potentiation of  $\gamma$ -aminobutyric acid (GABA)ergic neurotransmission through positive allosteric modulation of GABA-A receptors, with a notable selectivity for receptors containing  $\alpha 3$  and  $\delta$  subunits.<sup>[1][2][3]</sup> Additionally, STP contributes to increased synaptic GABA levels by inhibiting its reuptake and degradation.<sup>[1][2]</sup> Further anticonvulsant properties arise from the blockade of voltage-gated sodium and T-type calcium channels and the inhibition of the lactate dehydrogenase (LDH) enzyme, which plays a role in brain energy metabolism.<sup>[1][2][4]</sup> A critical component of its clinical success is its role as a potent inhibitor of cytochrome P450 (CYP) enzymes, which significantly elevates the plasma concentrations of co-administered ASMs, particularly clobazam and its active metabolite.<sup>[1][3][5]</sup> This technical guide delineates these multifaceted mechanisms, supported by quantitative data, experimental methodologies, and visual pathways to provide a comprehensive resource for researchers and drug development professionals.

# Primary Mechanism of Action: Potentiation of GABAergic Neurotransmission

The cornerstone of Stiripentol's anticonvulsant activity is its significant enhancement of the brain's primary inhibitory neurotransmitter system, mediated by GABA.[\[6\]](#)[\[7\]](#)

## Direct Positive Allosteric Modulation of GABA-A Receptors

Stiripentol acts as a direct positive allosteric modulator of GABA-A receptors, which are ligand-gated chloride ion channels responsible for fast inhibitory neurotransmission.[\[3\]](#)[\[8\]](#)[\[9\]](#) Unlike other modulators, STP binds to a unique site on the receptor, distinct from those for benzodiazepines, barbiturates, or neurosteroids.[\[8\]](#) This modulation enhances the receptor's affinity for GABA, causing a leftward shift in the GABA concentration-response curve without increasing the maximum response to saturating GABA concentrations.[\[8\]](#) This action potentiates both synaptic (phasic) and extrasynaptic (tonic) GABA-mediated inhibitory currents, leading to a generalized reduction in neuronal excitability.[\[1\]](#)

## Subunit Selectivity and Implications for Dravet Syndrome

A key feature of Stiripentol's interaction with GABA-A receptors is its subunit-dependent activity. In vitro studies have demonstrated that its potentiating effect is most pronounced on receptors containing an  $\alpha 3$  subunit and, to a lesser extent, on those with  $\delta$  subunits.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[8\]](#)

- $\alpha 3$  Subunit: The expression of the  $\alpha 3$  subunit is developmentally regulated, with significantly higher levels in the immature brain.[\[3\]](#)[\[10\]](#) This selectivity provides a strong rationale for STP's enhanced clinical efficacy in childhood-onset epilepsies like Dravet syndrome.[\[3\]](#)[\[10\]](#)[\[11\]](#)
- $\delta$  Subunit: The  $\delta$  subunit is predominantly found in extrasynaptic GABA-A receptors, which mediate tonic inhibition in response to ambient GABA levels.[\[1\]](#)[\[9\]](#) By modulating these receptors, STP can provide a sustained dampening of neuronal hyperexcitability.[\[1\]](#)

## Indirect Enhancement of Synaptic GABA Levels

Early research identified two additional mechanisms by which STP increases cerebral GABA concentrations:

- Inhibition of GABA Reuptake: STP has been shown to inhibit the synaptosomal reuptake of GABA, prolonging its presence in the synaptic cleft.[1][2][11]
- Inhibition of GABA Degradation: The drug also blocks GABA transaminase (GABA-T), the primary enzyme responsible for GABA catabolism.[1][2][11]

## Additional Anticonvulsant Mechanisms

Beyond its profound effects on the GABAergic system, Stiripentol exhibits other direct actions that contribute to its broad anticonvulsant profile.

### Inhibition of Voltage-Gated Ion Channels

Stiripentol has been demonstrated to block voltage-gated sodium and T-type calcium channels. [1][2] The inhibition of T-type calcium channels, particularly the CaV3.3 subtype, is noteworthy as these channels are implicated in the thalamocortical oscillations that underlie absence seizures, a seizure type observed in Dravet syndrome.[12][13][14] This provides a mechanism for STP's efficacy against a wider spectrum of seizures.[1][12]

### Metabolic Modulation via Lactate Dehydrogenase (LDH) Inhibition

A novel mechanism of action for Stiripentol involves the regulation of brain energy metabolism through the inhibition of lactate dehydrogenase (LDH).[1][2][15] LDH is a key enzyme in the astrocyte-to-neuron lactate shuttle, which supplies energy to neurons.[16] By inhibiting LDH, STP is thought to decrease neuronal excitability.[16] This action may also confer neuroprotective properties, as demonstrated in preclinical models of neuronal injury.[4][11]

### Pharmacokinetic Mechanism: Cytochrome P450 Inhibition

A crucial aspect of Stiripentol's clinical utility, particularly as an adjunctive therapy, is its potent inhibition of several hepatic cytochrome P450 (CYP) enzymes.[1][6]

## Role as a Potent CYP Enzyme Inhibitor

In vitro and in vivo studies have established that Stiripentol is a strong inhibitor of CYP1A2, CYP2C19, and CYP3A4, and also acts as an inducer for some of these enzymes.[\[3\]](#)[\[5\]](#)[\[17\]](#)[\[18\]](#) This inhibitory action slows the metabolism of other drugs that are substrates for these enzymes.[\[3\]](#)

## Clinically Significant Drug-Drug Interactions

The most significant drug-drug interaction occurs when Stiripentol is co-administered with clobazam, a standard treatment in Dravet syndrome.[\[19\]](#)

- STP moderately inhibits CYP3A4 and CYP2C19, the enzymes that metabolize clobazam to its active metabolite, N-desmethylclobazam (norclobazam).[\[5\]](#)[\[20\]](#)
- More importantly, STP markedly inhibits CYP2C19, which is responsible for the subsequent hydroxylation and clearance of norclobazam.[\[5\]](#)
- This dual inhibition leads to a significant increase in the plasma concentrations of both clobazam (approximately 2-fold) and, more substantially, norclobazam (approximately 5-fold).[\[5\]](#)[\[18\]](#) This pharmacokinetic potentiation is a major contributor to the combination's overall antiseizure efficacy.[\[1\]](#)

## Summary of Experimental Evidence and Protocols

The mechanisms of action described are supported by extensive preclinical and clinical research.

## Data Presentation

Table 1: Clinical Efficacy of Adjunctive Stiripentol in Dravet Syndrome (STICLO Trials)

| Outcome Metric                                  | Stiripentol Group | Placebo Group  | P-Value | Citation |
|-------------------------------------------------|-------------------|----------------|---------|----------|
| ≥50% Reduction in GTCS Frequency                | 72% of patients   | 7% of patients | <0.001  | [21][22] |
| ≥75% Reduction in GTCS Frequency                | 56% of patients   | 3% of patients | <0.001  | [21][22] |
| Generalized Tonic-Clonic Seizure (GTCS) Freedom | 38% of patients   | 0% of patients | <0.001  | [21][22] |

| Median Longest Seizure-Free Period | 32 days | 8.5 days | <0.001 | [21][22] |

Table 2: Pharmacokinetic Interaction with Clobazam

| Substance      | Increase in Plasma Concentration | Primary CYP Enzyme Inhibited | Citation |
|----------------|----------------------------------|------------------------------|----------|
| Clobazam (CLB) | ~2-fold                          | CYP3A4, CYP2C19              | [5][18]  |

| N-desmethylclobazam (Norclobazam) | ~5-fold | CYP2C19 | [5][18] |

Table 3: In Vitro Inhibition of Clobazam Metabolism by Stiripentol

| Metabolic Pathway | Enzyme | Inhibition Type | K <sub>i</sub> (μM) | IC <sub>50</sub> (μM) | Citation |
|-------------------|--------|-----------------|---------------------|-----------------------|----------|
| CLB → NCLB        | CYP3A4 | Noncompetitive  | 1.59                | 1.58                  | [20]     |

| CLB → NCLB | CYP2C19 | Competitive | 0.516 | 3.29 | [20] |

## Key Experimental Protocols

- Patch-Clamp Electrophysiology on Recombinant Receptors:
  - Objective: To assess the direct modulatory effect of Stiripentol on specific GABA-A and T-type calcium channel subtypes.
  - Methodology: Human Embryonic Kidney (HEK-293T) cells are transiently transfected with cDNAs encoding for specific channel subunit combinations (e.g.,  $\alpha 1\beta 3\gamma 2L$  or  $\alpha 3\beta 3\gamma 2L$  for GABA-A receptors; CaV3.1, CaV3.2, or CaV3.3 for T-type calcium channels).[8][13] Whole-cell patch-clamp recordings are performed. For GABA-A receptors, Stiripentol (e.g., 0.1  $\mu$ M – 1 mM) is co-applied with varying concentrations of GABA to measure changes in chloride currents and determine effects on the GABA concentration-response relationship.[8] For T-type channels, peak calcium currents are recorded in the presence of varying concentrations of Stiripentol to assess inhibition.[13][14]
- Electroencephalographic (EEG) Recording in Animal Models of Seizures:
  - Objective: To evaluate the in vivo efficacy of Stiripentol on specific seizure types.
  - Methodology: For absence seizures, rodent models such as the pentylenetetrazol (PTZ)-induced seizure model (e.g., 20 mg/kg i.p. in Sprague-Dawley rats) or the genetic WAG/Rij rat model are used.[12][13][14] Animals are implanted with cortical electrodes for continuous EEG recording. Following baseline recordings, Stiripentol (e.g., 150-300 mg/kg, i.p.) is administered, and its effect on the number, duration, and cumulative duration of spike-and-wave discharges is quantified.[12][23] For Dravet syndrome-specific phenotypes, Scn1a mutant mouse models are used to assess the effect of STP on hyperthermia-induced seizures.[24]
- In Vitro Metabolism and Enzyme Inhibition Assays:
  - Objective: To quantify the inhibitory effect of Stiripentol on specific CYP450 enzymes.
  - Methodology: Assays are conducted using human liver microsomes or cDNA-expressed recombinant human CYP enzymes (e.g., CYP3A4, CYP2C19).[20][25] A substrate for the specific enzyme (e.g., clobazam) is incubated with the enzyme source in the presence of varying concentrations of Stiripentol. The rate of metabolite formation is measured using

techniques like HPLC. This data is used to calculate key inhibition parameters such as  $IC_{50}$  (concentration causing 50% inhibition) and  $K_i$  (inhibition constant), and to determine the type of inhibition (e.g., competitive, noncompetitive).[20]

## Visualizing the Mechanisms: Pathways and Workflows



[Click to download full resolution via product page](#)

Caption: Overview of Stiripentol's multifaceted mechanism of action.

[Click to download full resolution via product page](#)

Caption: Stiripentol's modulation of the GABAergic synapse.

[Click to download full resolution via product page](#)

Caption: Pharmacokinetic interaction of Stiripentol with Clobazam.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for patch-clamp analysis of GABA-A receptors.

## Conclusion

The mechanism of action of **(+)-Stiripentol** in Dravet syndrome is a compelling example of a multi-target therapeutic strategy. Its efficacy arises not from a single pathway but from a confluence of direct and indirect actions. The primary GABAergic potentiation, with its specific targeting of  $\alpha 3$ -containing receptors prevalent in the developing brain, provides a foundational antiseizure effect. This is complemented by direct blockade of other ion channels and modulation of brain metabolism via LDH inhibition. Critically, its potent inhibition of CYP450 enzymes transforms it into a powerful adjunctive therapy, amplifying the effect of co-administered drugs like clobazam. For drug development professionals and researchers, Stiripentol serves as a paradigm for treating complex channelopathies, demonstrating that a synergistic combination of pharmacodynamic and pharmacokinetic mechanisms can achieve profound clinical success in a drug-resistant epilepsy.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of stiripentol on GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Stiripentol in Patients with Dravet Syndrome: Common Practice Among Experts in Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. tandfonline.com [tandfonline.com]
- 8. The anticonvulsant stiripentol acts directly on the GABA receptor as a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interactions between modulators of the GABA receptor: Stiripentol and benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of stiripentol on GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stiripentol--Update-on-Its-Mechanisms-of-Action-and-Biological-Properties [aesnet.org]
- 12. Stiripentol inhibits spike-and-wave discharges in animal models of absence seizures: A new mechanism of action involving T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stiripentol inhibits spike-and-wave discharges in animal models of absence seizures: A new mechanism of action involving T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. LDH inhibition shows promise for drug-resistant epilepsy + | Bioworld | BioWorld [bioworld.com]
- 16. researchgate.net [researchgate.net]
- 17. diacomit.com [diacomit.com]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. go.drugbank.com [go.drugbank.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Additional Results from Two Randomized, Placebo-Controlled Trials of Stiripentol in Dravet Syndrome Highlight a Rapid Antiseizure Efficacy with Longer Seizure-Free Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Stiripentol-inhibits-absence-seizures-in-two-animal-models--Involvement-of-T-type-calcium-channels? [aesnet.org]
- 24. Efficacy of stiripentol in hyperthermia-induced seizures in a mouse model of Dravet syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Inhibitory effect of stiripentol on carbamazepine and saquinavir metabolism in human - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(+)-Stiripentol mechanism of action in Dravet syndrome]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b592742#stiripentol-mechanism-of-action-in-dravet-syndrome>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)